4-(pyrrolidine-1-sulfonyl)-N-{4-[4-(pyrrolidine-1-sulfonyl)benzamido]pyridin-3-yl}benzamide
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Overview
Description
4-(pyrrolidine-1-sulfonyl)-N-{4-[4-(pyrrolidine-1-sulfonyl)benzamido]pyridin-3-yl}benzamide is a complex organic compound characterized by the presence of multiple pyrrolidine and sulfonyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidine-1-sulfonyl)-N-{4-[4-(pyrrolidine-1-sulfonyl)benzamido]pyridin-3-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-(pyrrolidin-1-yl)benzonitrile derivatives . These intermediates undergo further functionalization through nucleophilic substitution, acylation, and sulfonylation reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(pyrrolidine-1-sulfonyl)-N-{4-[4-(pyrrolidine-1-sulfonyl)benzamido]pyridin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(pyrrolidine-1-sulfonyl)-N-{4-[4-(pyrrolidine-1-sulfonyl)benzamido]pyridin-3-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(pyrrolidine-1-sulfonyl)-N-{4-[4-(pyrrolidine-1-sulfonyl)benzamido]pyridin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(pyrrolidin-1-yl)benzonitrile: A precursor in the synthesis of the target compound.
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Uniqueness
4-(pyrrolidine-1-sulfonyl)-N-{4-[4-(pyrrolidine-1-sulfonyl)benzamido]pyridin-3-yl}benzamide is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]pyridin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O6S2/c33-26(20-5-9-22(10-6-20)39(35,36)31-15-1-2-16-31)29-24-13-14-28-19-25(24)30-27(34)21-7-11-23(12-8-21)40(37,38)32-17-3-4-18-32/h5-14,19H,1-4,15-18H2,(H,30,34)(H,28,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXVCOLMVVHKAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=NC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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